3,5-dichloro-4-(trifluoromethyl)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-4-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of chlorine and trifluoromethyl groups attached to a benzoic acid core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-4-(trifluoromethyl)benzoic acid typically involves the reaction of 3,5-dichlorobenzoic acid with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-4-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate salt.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alkoxides.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Palladium-based catalysts for coupling reactions.
Major Products
Substituted Benzoic Acids: Formed through nucleophilic substitution.
Alcohols and Carboxylates: Resulting from reduction and oxidation reactions, respectively.
Biaryl Compounds: Produced via coupling reactions.
Scientific Research Applications
3,5-dichloro-4-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-dichloro-4-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and altering biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-4-fluorobenzoic acid
- 3,5-dichloro-4-methylbenzoic acid
- 3,5-dichloro-4-nitrobenzoic acid
Uniqueness
3,5-dichloro-4-(trifluoromethyl)benzoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity compared to its analogs .
Biological Activity
3,5-Dichloro-4-(trifluoromethyl)benzoic acid (DCB) is a benzoic acid derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group on the aromatic ring, which significantly influences its chemical properties and biological interactions. This article provides a comprehensive overview of the biological activities associated with DCB, including its antibacterial, antifungal, and anticancer properties, supported by relevant research findings.
Antibacterial Activity
DCB has been evaluated for its antibacterial properties against various bacterial strains. Research indicates that compounds containing the trifluoromethyl group exhibit enhanced lipophilicity, which may improve their ability to penetrate bacterial membranes.
Minimum Inhibitory Concentrations (MICs)
The antibacterial efficacy of DCB derivatives has been assessed through minimum inhibitory concentration (MIC) studies. The following table summarizes the MIC values for several strains:
Compound | Target Bacteria | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | >250 |
Escherichia coli | >250 | |
Pseudomonas aeruginosa | 16 | |
Bacillus subtilis | 32 |
DCB demonstrated significant activity against Pseudomonas aeruginosa and Bacillus subtilis, while exhibiting minimal activity against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli .
Antifungal Activity
DCB derivatives have also shown antifungal activity, particularly against mold species. The compound's structural features contribute to its effectiveness in inhibiting fungal growth.
Case Study: Antifungal Efficacy
In a study examining the antifungal properties of DCB derivatives:
- Tested Fungi : Candida albicans, Aspergillus niger
- Results : DCB derivatives exhibited MIC values ranging from 64 to 128 µg/mL against these fungi, indicating moderate antifungal activity .
Anticancer Activity
Recent studies have explored the potential anticancer effects of DCB. The trifluoromethyl group is known to enhance the potency of various compounds against cancer cell lines.
In Vitro Studies
The following table outlines the IC50 values for DCB against different cancer cell lines:
Cell Line | IC50 (µM) | Reference Drug (Doxorubicin) IC50 (µM) |
---|---|---|
A549 (Lung) | 22.4 | 52.1 |
HCT116 (Colon) | 17.8 | 52.1 |
HePG2 (Liver) | 12.4 | 52.1 |
DCB exhibited lower IC50 values compared to Doxorubicin in several cancer cell lines, suggesting its potential as an effective anticancer agent .
The biological activity of DCB can be attributed to its ability to interact with key cellular targets:
Properties
IUPAC Name |
3,5-dichloro-4-(trifluoromethyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O2/c9-4-1-3(7(14)15)2-5(10)6(4)8(11,12)13/h1-2H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UETOQVSKIMQOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.